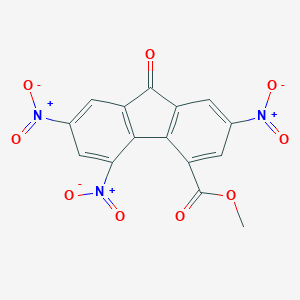
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester, also known as TNF, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. TNF is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester acts as an oxidizing agent by accepting electrons from other molecules, resulting in the formation of nitro groups. The mechanism of action of this compound involves the transfer of an oxygen atom from the nitro group to the substrate, resulting in the formation of a nitroso intermediate. This intermediate then undergoes further oxidation to form the final product.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by increasing the production of reactive oxygen species. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester is its ability to introduce a nitro group into various organic compounds, making it a useful reagent in organic synthesis. Additionally, its fluorescent properties make it a useful tool in biological research. However, this compound is highly reactive and can be dangerous if not handled properly. It is also sensitive to moisture and must be stored in a dry environment.
Orientations Futures
There are several future directions for 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester research. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Additionally, this compound's ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy. Further research is needed to determine its efficacy and safety in this context. Finally, this compound's fluorescent properties make it a promising tool for the detection of biomolecules in biological samples, and further research in this area could lead to new diagnostic tools.
Méthodes De Synthèse
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester is synthesized by the nitration of 9-oxo-9H-fluorene-4-carboxylic acid methyl ester using a mixture of nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent the formation of unwanted by-products. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester has been extensively used in scientific research due to its ability to act as a powerful oxidizing agent. It is commonly used as a reagent in organic synthesis to introduce a nitro group into various organic compounds. Additionally, this compound has been used as a fluorescent probe to detect the presence of amino acids, proteins, and nucleic acids in biological samples.
Propriétés
IUPAC Name |
methyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7N3O9/c1-27-15(20)10-4-6(16(21)22)2-8-12(10)13-9(14(8)19)3-7(17(23)24)5-11(13)18(25)26/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTZYMPBFFNFSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7N3O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399733 |
Source


|
| Record name | AK-249/36497001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24867-50-3 |
Source


|
| Record name | AK-249/36497001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(10-methyl-10H-phenothiazin-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B343973.png)
![3-acetyl-4-(4-bromophenyl)-2-methyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B343974.png)
![4-(3-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B343975.png)
![4-(1,3-diphenyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B343976.png)
![ethyl 4-(4-methoxyphenyl)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B343981.png)
![4-(4-chlorophenyl)-2-methyl-3-(phenylsulfonyl)-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B343983.png)
![3-acetyl-4-(4-bromophenyl)-2-methyl-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B343984.png)
![Ethyl 4-{4-nitrophenyl}-2-methyl-1,4-dihydro[1]benzothieno[3,2-b]pyridine-3-carboxylate 5,5-dioxide](/img/structure/B343985.png)
![2-Cyanoethyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydro[1]benzothieno[3,2-b]pyridine-3-carboxylate 5,5-dioxide](/img/structure/B343986.png)
![N-Methyl-3-methyl-3-hydroxy-5-amino-6-cyano-7-phenyl-2,3-dihydro-7H-thiazolo[3,2-a]pyridine-8-carboxamide](/img/structure/B343987.png)
![2-[[3-Cyano-4-(3-pyridyl)-6-phenyl-2-pyridinyl]thio]acetic acid ethyl ester](/img/structure/B343989.png)


